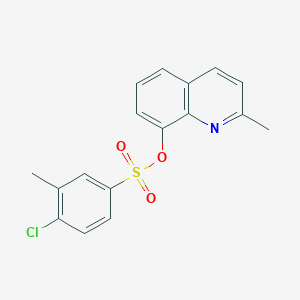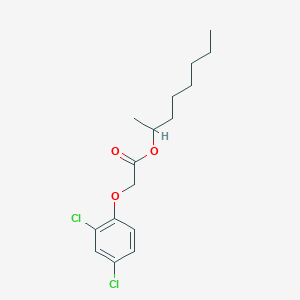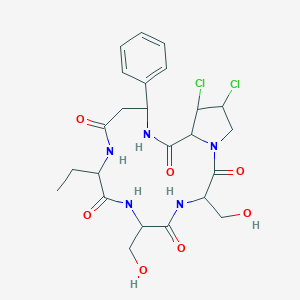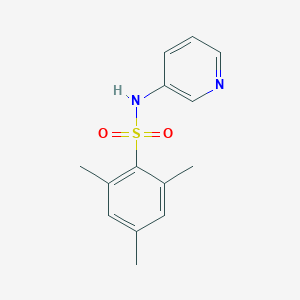
3,5-difluoro-N-(3-hydroxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-difluoro-N-(3-hydroxypropyl)benzamide, commonly known as DFHBA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DFHBA belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of DFHBA is not fully understood, but studies have suggested that the compound targets specific proteins and enzymes in cancer cells, leading to their death. DFHBA has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
DFHBA has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further research. Studies have also suggested that DFHBA has antioxidant properties, which can help protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFHBA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, the compound is relatively expensive and requires specialized equipment for synthesis, which can limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on DFHBA. One potential area of research is the development of new anticancer agents based on the structure of DFHBA. Another area of research is the optimization of the synthesis method to increase the yield and reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DFHBA and its potential applications in other areas of research, such as antimicrobial agents.
Métodos De Síntesis
DFHBA can be synthesized through a multistep process, which involves the reaction of 3,5-difluoroaniline with 3-chloropropanol in the presence of a base to form an intermediate product. The intermediate product is then treated with benzoyl chloride to obtain DFHBA. The synthesis method of DFHBA has been optimized to achieve a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
DFHBA has shown promising results in various scientific research applications. One of the primary areas of research is its potential as an anticancer agent. Studies have shown that DFHBA inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. DFHBA has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Nombre del producto |
3,5-difluoro-N-(3-hydroxypropyl)benzamide |
|---|---|
Fórmula molecular |
C10H11F2NO2 |
Peso molecular |
215.2 g/mol |
Nombre IUPAC |
3,5-difluoro-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H11F2NO2/c11-8-4-7(5-9(12)6-8)10(15)13-2-1-3-14/h4-6,14H,1-3H2,(H,13,15) |
Clave InChI |
VOFFFUXODPDYMP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCCO |
SMILES canónico |
C1=C(C=C(C=C1F)F)C(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)





![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)

![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)


![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)

